1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(5-(Thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of hydrazine hydrate, followed by acetylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like acetic acid
Temperature: Reflux conditions
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Materials Science: Incorporated into polymers for electronic applications due to its conjugated system.
Biology and Medicine:
Antimicrobial Agents: Potential use as a scaffold for developing new antimicrobial agents.
Anti-inflammatory Agents: Investigated for anti-inflammatory properties.
Industry:
Organic Electronics: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene rings contribute to its electronic properties, enabling interactions with biological macromolecules.
Comparison with Similar Compounds
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- Pyrazole derivatives
Uniqueness: 1-(5-(Thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to the combination of thiophene and pyrazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from simpler thiophene or pyrazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 1-(5-(thiophen-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS No. 338454-45-8) is a pyrazole derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the available data regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazole ring substituted with thiophene groups. This unique configuration is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro evaluations have shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 0.37 | |
HepG2 (Liver Cancer) | 0.73 | |
A549 (Lung Cancer) | 0.95 | |
HeLa (Cervical Cancer) | 0.95 |
These results indicate that this compound exhibits significant cytotoxicity, especially against HeLa cells, outperforming standard chemotherapeutics like sorafenib.
The mechanism by which this compound exerts its anticancer effects appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that certain derivatives lead to increased apoptotic cell death in HeLa cells and block the cell cycle at the sub-G1 phase, suggesting a targeted action on cancer cell proliferation pathways .
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structural features have been reported to possess antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, although specific data for this compound remains limited .
Structure-Activity Relationship (SAR)
The presence of thiophene moieties in the structure has been linked to enhanced biological activity. Research indicates that variations in substituents on the pyrazole ring can significantly influence potency and selectivity against different cancer types. For example, modifications at specific positions on the thiophene or pyrazole rings can lead to improved IC50 values .
Case Studies
A notable case study involved synthesizing a series of pyrazole derivatives similar to the compound . These derivatives were evaluated for their biological activity against multiple cancer cell lines, revealing that certain substitutions greatly enhanced their efficacy . The findings support the hypothesis that fine-tuning the chemical structure can yield compounds with superior therapeutic profiles.
Properties
IUPAC Name |
1-(3-thiophen-2-yl-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-9(16)15-12(13-3-2-5-18-13)7-11(14-15)10-4-6-17-8-10/h2-6,8,12H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVHDPSTORAQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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